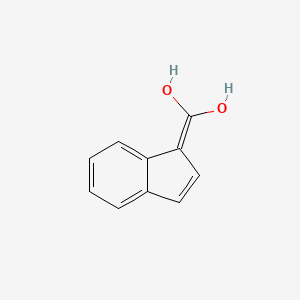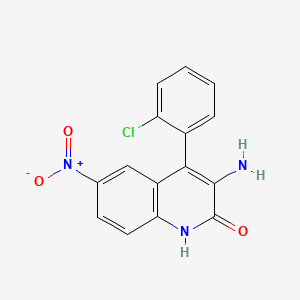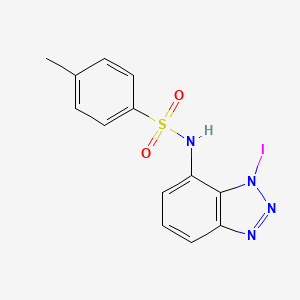![molecular formula C11H24O4Si2 B589875 Polisiloxanos, di-Me, Me 3-[(1-oxo-2-propenil)oxi]propil CAS No. 158061-40-6](/img/structure/B589875.png)
Polisiloxanos, di-Me, Me 3-[(1-oxo-2-propenil)oxi]propil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate is a silicon-based compound with a unique structure that combines organic and inorganic elements. This compound is known for its versatility and is used in various applications, including as a coupling agent in polymer chemistry and as a precursor in the synthesis of advanced materials.
Aplicaciones Científicas De Investigación
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate is used in various scientific research applications:
Chemistry: As a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: In the modification of surfaces for cell culture and tissue engineering.
Medicine: As a precursor in the synthesis of biocompatible materials for implants and drug delivery systems.
Industry: In the production of coatings, adhesives, and sealants with enhanced properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate typically involves the reaction of methacryloxypropyltrimethoxysilane with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or chromatography to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and more efficient purification methods. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and methanol.
Polymerization: The prop-2-enoate group can undergo free radical polymerization to form polymers.
Substitution: The methoxy groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Silanols and methanol.
Polymerization: Polymers with silicon-containing side chains.
Substitution: Silanes with different functional groups.
Mecanismo De Acción
The compound exerts its effects through the formation of strong covalent bonds between silicon and other elements. The methoxy groups can hydrolyze to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, leading to the formation of a stable silicon-oxygen-silicon network. This network imparts enhanced mechanical and chemical properties to the materials .
Comparación Con Compuestos Similares
Similar Compounds
- Methacryloxypropyltrimethoxysilane
- Dimethyldichlorosilane
- Vinyltrimethoxysilane
Uniqueness
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate is unique due to its combination of methacryloxy and dimethylsilyl groups, which allows it to participate in both organic and inorganic reactions. This dual reactivity makes it a valuable compound in the synthesis of advanced materials with tailored properties .
Propiedades
IUPAC Name |
3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4Si2/c1-7-11(12)14-9-8-10-16(3,4)15-17(5,6)13-2/h7H,1,8-10H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLGKDFLASNUML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C)CCCOC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158061-40-6 |
Source


|
| Record name | Siloxanes and Silicones, di-Me, Me 3-[(1-oxo-2-propen-1-yl)oxy]propyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Acryloxypropyl)methylsiloxane-dimethylsiloxane copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

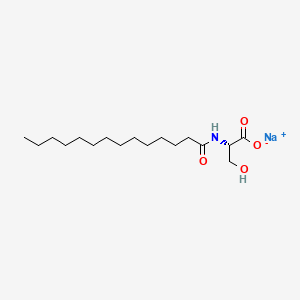
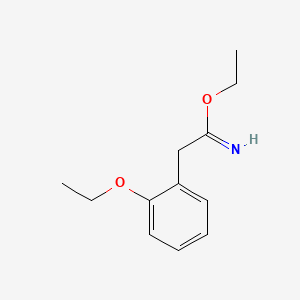
![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)


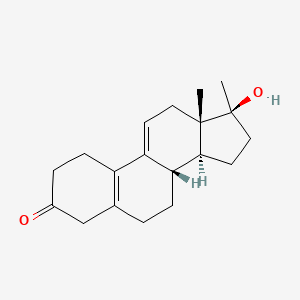
![(8S,13S,14S,17S)-13,17-Dimethyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B589800.png)
